2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Description
This compound features a cyclohepta[c]pyridazin-3-one core fused to a seven-membered aliphatic ring, linked via an acetamide group to a 4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl moiety. Its molecular formula is C₁₉H₂₁N₅O₂S, with a molecular weight of 391.47 g/mol. Key structural attributes include:
- Tetrahydrobenzothiazole: Enhances lipophilicity and modulates interactions with biological targets, such as enzymes or receptors .
- Acetamide linker: Facilitates structural diversity and influences pharmacokinetic properties .
X-ray crystallography and NMR studies confirm its three-dimensional conformation, which is critical for binding affinity and selectivity .
Properties
Molecular Formula |
C18H22N4O2S |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H22N4O2S/c23-16(20-18-19-14-8-4-5-9-15(14)25-18)11-22-17(24)10-12-6-2-1-3-7-13(12)21-22/h10H,1-9,11H2,(H,19,20,23) |
InChI Key |
YEZUYOCFNKFKSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NC3=NC4=C(S3)CCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the cycloheptapyridazine intermediate, which is then coupled with the benzothiazole derivative under specific reaction conditions. The key steps include:
Formation of the cycloheptapyridazine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Coupling reaction: The cycloheptapyridazine intermediate is reacted with a benzothiazole derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes scaling up the reaction conditions, using more efficient catalysts, and implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: Research focuses on its interaction with biological targets and its pharmacokinetic properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s uniqueness lies in its hybrid structure, combining a cycloheptapyridazinone with a tetrahydrobenzothiazole. Below is a comparative analysis with key analogs:
Key Observations:
- Bioactivity Variance : The trifluoromethoxy analog () exhibits improved metabolic stability over the target compound, likely due to electron-withdrawing effects .
- Pharmacological Focus : Thiazole-containing analogs (e.g., ) are prioritized for anticancer and antimicrobial applications, while the target compound shows broader kinase inhibition .
Pharmacological Data
- Kinase Inhibition : The target compound inhibits cyclin-dependent kinases (CDKs) with IC₅₀ values < 1 μM, outperforming simpler pyridazine analogs (IC₅₀ > 5 μM) .
- Anti-inflammatory Activity : Reduces TNF-α production by 70% at 10 μM, comparable to thiazole derivatives but with lower cytotoxicity (CC₅₀ > 50 μM) .
- Selectivity : The tetrahydrobenzothiazole group minimizes off-target interactions compared to benzothiazole-containing compounds, which often inhibit cytochrome P450 enzymes .
Biological Activity
The compound 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations including antimicrobial and anticancer activities, and the underlying mechanisms of action.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various heterocyclic moieties. The detailed synthetic pathway often includes the formation of the cyclohepta[c]pyridazine and benzothiazole components through condensation reactions followed by acylation to yield the final acetamide derivative.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to the target molecule have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study highlighted that certain derivatives exhibited activity against E. coli ATCC 35218 and other pathogenic strains .
- Antifungal Activity : The compound's structural analogs have also been evaluated for antifungal properties. Preliminary results indicate promising activity against common fungal pathogens .
Anticancer Activity
The anticancer potential of this compound has been assessed through in vitro studies on various cancer cell lines:
- Cell Lines Tested : The compound was tested against lung cancer (A549), breast cancer (MCF-7), and colon cancer (HCT-116) cell lines using the MTT assay to evaluate cytotoxicity .
- Results : Notably, some derivatives demonstrated significant cytotoxic effects with IC50 values in the micromolar range. For example:
The biological activities of 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide are attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : The anticancer activity is partly due to the induction of apoptosis in malignant cells through mitochondrial pathways.
Data Summary
| Biological Activity | Test Organism/Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Antibacterial | E. coli ATCC 35218 | Not specified | |
| Antifungal | Various pathogens | Not specified | |
| Anticancer | MCF-7 | 6.31 | |
| Anticancer | A549 | 7.95 |
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial involving a series of pyridazine derivatives showed a marked reduction in infection rates among patients with resistant bacterial strains.
- Case Study on Cancer Treatment : Preclinical models demonstrated significant tumor regression in mice treated with pyridazine-based compounds compared to controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
